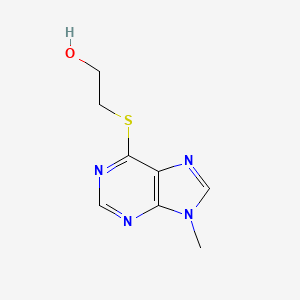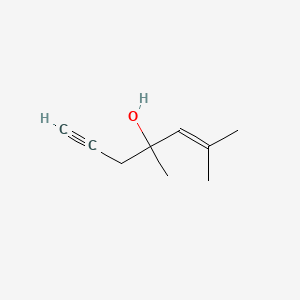
4,6-Dimethylhept-5-en-1-yn-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dimethylhept-5-en-1-yn-4-ol is an organic compound with the molecular formula C9H14O. It is a member of the enynol family, characterized by the presence of both alkene and alkyne functional groups along with a hydroxyl group. This compound is of significant interest in organic synthesis due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethylhept-5-en-1-yn-4-ol typically involves the reaction of t-butylacetylene with acrolein. The process begins with the deprotonation of t-butylacetylene using a proton-extracting agent such as an organometallic compound or metallic lithium to form t-butylacetylide. This intermediate then reacts with acrolein at temperatures ranging from -40°C to +20°C to yield the desired product .
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized using a batch-flow hybrid process. This method involves consecutive organometallic steps without the need for in-line purification. The process includes metalation by n-butyllithium, followed by the addition of acrolein, and a Grignard reaction, resulting in high yields of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Dimethylhept-5-en-1-yn-4-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The alkyne and alkene groups can be reduced to form saturated hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for hydroxyl group substitution.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of alkyl halides.
Applications De Recherche Scientifique
4,6-Dimethylhept-5-en-1-yn-4-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of 4,6-Dimethylhept-5-en-1-yn-4-ol involves its interaction with molecular targets such as enzymes. For instance, in the synthesis of terbinafine, the compound acts as a key intermediate that undergoes further transformations to inhibit the biosynthesis of ergosterol in fungi by targeting the enzyme squalene epoxidase .
Comparaison Avec Des Composés Similaires
Similar Compounds
6,6-Dimethylhept-1-en-4-yn-3-ol: Another enynol with similar structural features but different positional isomerism.
4,4-Dimethylhept-1-en-6-yne: A compound with a similar carbon skeleton but different functional group positions
Uniqueness
4,6-Dimethylhept-5-en-1-yn-4-ol is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and pharmaceutical production.
Propriétés
Numéro CAS |
14168-33-3 |
|---|---|
Formule moléculaire |
C9H14O |
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
4,6-dimethylhept-5-en-1-yn-4-ol |
InChI |
InChI=1S/C9H14O/c1-5-6-9(4,10)7-8(2)3/h1,7,10H,6H2,2-4H3 |
Clé InChI |
XPAQNIOAWARFAT-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(C)(CC#C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


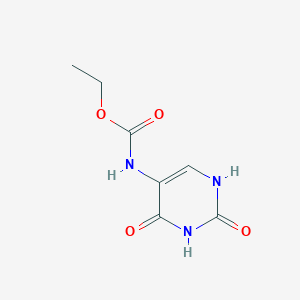
![2-[4-(Propan-2-yl)phenyl]-1,3-benzoxazole](/img/structure/B14721142.png)
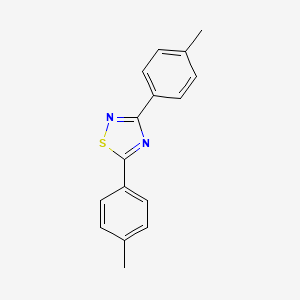
![3-chloro-N-[(3-chlorophenyl)diazenyl]aniline](/img/structure/B14721167.png)
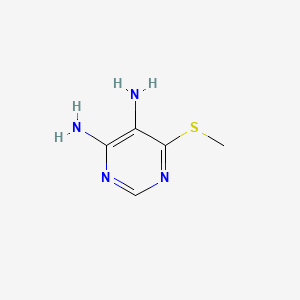
![4-chloro-N-[(4-chlorophenyl)methyl]aniline](/img/structure/B14721175.png)
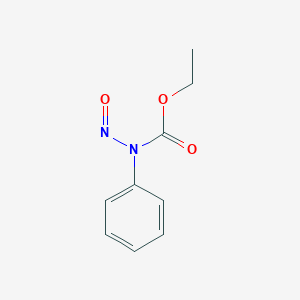
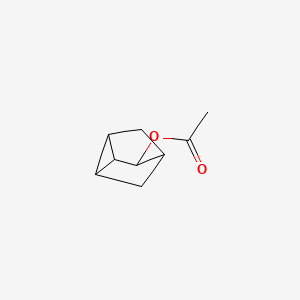

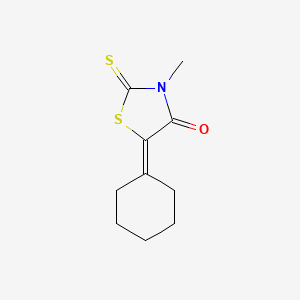
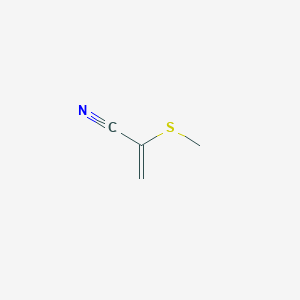
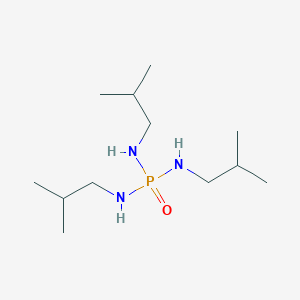
![4,4'-Spirobi[[1]benzopyran]-2,2'(3H,3'H)-dione](/img/structure/B14721217.png)
